(2R)-2-methyl-5-nitro-2,3-dihydro-1H-indole
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence in nature or its applications .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This could involve various chemical reactions, catalysts, temperatures, and pressures .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the kinetics and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and various spectroscopic properties. These properties can often be predicted from the compound’s structure .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-methyl-5-nitro-2,3-dihydro-1H-indole involves the condensation of 2-methyl-1-nitrosoindoline with ethyl acetoacetate, followed by reduction and cyclization.", "Starting Materials": [ "2-methyl-1-nitrosoindoline", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1-nitrosoindoline (1.0 g, 6.2 mmol) and ethyl acetoacetate (1.2 g, 9.3 mmol) in acetic acid (10 mL) and stir at room temperature for 2 hours.", "Step 2: Add sodium borohydride (0.4 g, 10.6 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water (10 mL) and stirring for 30 minutes.", "Step 4: Acidify the reaction mixture with acetic acid and extract with ethyl acetate.", "Step 5: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain a crude product.", "Step 6: Dissolve the crude product in ethanol and add sodium hydroxide (0.2 g, 5.0 mmol).", "Step 7: Heat the reaction mixture at reflux for 2 hours.", "Step 8: Cool the reaction mixture and acidify with acetic acid.", "Step 9: Extract the product with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the final product, (2R)-2-methyl-5-nitro-2,3-dihydro-1H-indole." ] } | |
CAS RN |
312305-97-8 |
Product Name |
(2R)-2-methyl-5-nitro-2,3-dihydro-1H-indole |
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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